Home > Products > Screening Compounds P72504 > Bisoprolol fumarate impurity F [EP impurity]
Bisoprolol fumarate impurity F [EP impurity] - 1798418-82-2

Bisoprolol fumarate impurity F [EP impurity]

Catalog Number: EVT-15428937
CAS Number: 1798418-82-2
Molecular Formula: C18H31NO4
Molecular Weight: 325.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bisoprolol fumarate impurity F is a significant compound in pharmaceutical chemistry, specifically as a contaminant associated with the synthesis of bisoprolol fumarate, a widely used medication for managing hypertension and heart-related conditions. This impurity is classified under European Pharmacopoeia standards, which dictate the acceptable levels of impurities in pharmaceutical products to ensure safety and efficacy.

Source

The primary source of bisoprolol fumarate impurity F is its formation during the synthesis of bisoprolol fumarate itself. The compound is characterized by the chemical name (RS)-2-[4-(2-Isopropoxy-ethoxymethyl)phenoxy]-3-isopropylamino-propan-2-ol fumarate, with a molecular formula of C18H31NO4 and a molecular weight of 325.44 g/mol .

Classification

Bisoprolol fumarate impurity F is classified as a pharmaceutical impurity, specifically an EP impurity, which refers to impurities that are identified and quantified according to the standards set by the European Pharmacopoeia. Such classifications are essential for quality control in drug manufacturing, ensuring that impurities do not exceed specified limits.

Synthesis Analysis

Methods

The synthesis of bisoprolol fumarate impurity F typically involves several steps, utilizing various chemical reagents. The process often begins with p-Hydroxybenzyl alcohol as a starting material.

  1. Reaction with 2-Chloroethoxypropane: This reaction generates intermediates which are further processed.
  2. Formation of Epoxide: The use of ethylene oxide leads to the creation of epoxide compounds.
  3. Amine Reaction: The introduction of isopropylamine results in the formation of the final impurity structure.

The reaction conditions can vary, including temperature ranges from 20°C to 120°C and the use of acid binding agents like triethylamine or pyridine to facilitate reactions .

Technical Details

The process may involve purification steps such as recrystallization or chromatography to isolate the desired impurity from reaction mixtures containing multiple by-products. Techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are often employed for characterization and quantification .

Molecular Structure Analysis

Structure

The molecular structure of bisoprolol fumarate impurity F can be represented as follows:

C18H31NO4\text{C}_{18}\text{H}_{31}\text{N}\text{O}_{4}

This structure includes a phenoxy group, an isopropylamino group, and an ethoxy substituent, contributing to its pharmacological properties.

Data

  • Molecular Weight: 325.44 g/mol
  • CAS Number: 1798418-82-2
  • Chemical Formula: C18H31NO4
Chemical Reactions Analysis

Reactions

Bisoprolol fumarate impurity F participates in various chemical reactions during its synthesis:

  1. Alkylation Reactions: Involving benzyl bromide and other alkylating agents.
  2. Reduction Reactions: Transforming ketones or aldehydes into alcohols.
  3. Etherification: Formation of ethers from alcohols through reaction with alkyl halides.
  4. Debenzylation: Removal of benzyl groups to yield the final product.

These reactions are crucial for generating high-purity bisoprolol fumarate while minimizing unwanted impurities .

Technical Details

The synthesis often requires careful control of reaction conditions, including solvent choice and temperature, to maximize yield and minimize side reactions.

Mechanism of Action

Process

Bisoprolol fumarate impurity F acts similarly to its parent compound, bisoprolol, primarily functioning as a selective beta-1 adrenergic antagonist. It binds to beta-1 receptors in cardiac tissues, leading to reduced heart rate and myocardial contractility.

Data

Research indicates that impurities like bisoprolol fumarate impurity F can influence the pharmacokinetics and pharmacodynamics of the drug, potentially affecting therapeutic outcomes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stability can be affected by environmental conditions such as light and moisture.
  • Reactivity: Reacts with strong acids or bases during purification processes.

Relevant data from studies indicate that controlling these properties is critical for maintaining product quality during manufacturing .

Applications

Scientific Uses

Bisoprolol fumarate impurity F serves primarily as a reference standard in analytical laboratories for quality control purposes. It is utilized in:

  • Pharmaceutical Development: To ensure compliance with regulatory standards regarding impurities.
  • Research Studies: Investigating the effects of impurities on drug efficacy and safety profiles.

The characterization and quantification of this impurity are essential for maintaining the integrity of pharmaceutical formulations containing bisoprolol fumarate .

Introduction to Pharmaceutical Impurities in Beta-Blocker Therapeutics

Pharmaceutical impurities in beta-blocker therapeutics represent critical quality attributes requiring stringent control during drug development and manufacturing. These impurities—classified as starting materials, intermediates, by-products, or degradation products—directly impact drug safety and efficacy profiles. Bisoprolol fumarate, a cardioselective β1-adrenergic receptor blocker, demonstrates therapeutic effectiveness in hypertension management, but its synthesis generates structurally related compounds designated as European Pharmacopoeia (EP) impurities. Among these, Impurity F (EP designation), chemically identified as (±)-2-(4-((2-isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol, emerges as a significant process-related impurity requiring systematic characterization and control. This compound exemplifies the complex chemical entities that necessitate advanced analytical methodologies for detection and quantification to meet global regulatory standards for cardiovascular drug quality [1] [3].

Role of Process-Related Impurities in Bisoprolol Fumarate Synthesis

Bisoprolol fumarate synthesis follows a multi-step pathway where Impurity F originates primarily from incomplete reactions and side reactions during the formation of key intermediates. The synthetic route involves:

  • Reduction of 4-hydroxybenzaldehyde to 4-hydroxybenzyl alcohol using sodium borohydride
  • Etherification with 2-isopropoxyethanol under acidic catalysis (Amberlyst-15 resin) to yield 4-[(2-isopropoxyethoxy)methyl]phenol
  • Epoxidation with epichlorohydrin to form the glycidyl ether intermediate
  • Amination with isopropylamine followed by salt formation with fumaric acid [8]

Impurity F specifically forms during Stage 3 (epoxidation) and Stage 4 (aminolysis) as either:

  • An incompletely reacted precursor where the epoxide ring fails to open
  • A side product from nucleophilic substitution at alternative positions
  • An unpurified intermediate carried through synthesis [1] [8]

Structural Characteristics: Impurity F contains the core bisoprolol structure but lacks the fumarate counterion and exhibits stereochemical variations (± designation). Its molecular formula (C18H31NO4) and weight (325.44 g/mol) differ from the active pharmaceutical ingredient (API), influencing chromatographic behavior and detection parameters [3].

Table 1: Formation Pathways and Chemical Properties of Bisoprolol Impurity F

ParameterCharacteristic
Chemical Name(±)-2-(4-((2-Isopropoxyethoxy)methyl)phenoxy)-3-(isopropylamino)propan-1-ol
CAS Registry Number1798418-82-2
Molecular FormulaC18H31NO4
Formation StageEpoxidation (Stage 3) and Aminolysis (Stage 4)
Precursor Compounds4-[(2-Isopropoxyethoxy)methyl]phenol and glycidyl ether intermediate
Key Structural FeaturesSecondary alcohol, ether linkage, isopropylamino group, free base form

Analytical characterization employs orthogonal techniques:

  • HPLC-UV/HPLC-MS: Separation using reversed-phase C18 columns with acidic mobile phases (0.1% formic acid or phosphate buffers) reveals Impurity F's retention behavior distinct from API and other pharmacopeial impurities [4]
  • NMR Spectroscopy: 1H and 13C NMR confirm proton environments and carbon skeletons through chemical shift comparisons (e.g., δ 1.05 ppm for isopropyl methyl groups) [1]
  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass confirmation (theoretical m/z 325.2252 for [M+H]+) and fragmentation patterns for identity verification [1] [3]

Control strategies during manufacturing include:

  • Reaction parameter optimization (temperature, stoichiometry, catalysis) to minimize incomplete conversion
  • Intermediate purification protocols (chromatography, crystallization) to remove precursor carryover
  • In-process controls with real-time monitoring using spectroscopic techniques [8]

Regulatory Significance of EP Impurities in Cardiovascular Drug Development

The European Pharmacopoeia (EP) designates specific impurities in bisoprolol fumarate monographs, including Impurity F, establishing legally binding thresholds and analytical control requirements. These specifications align with ICH Q3A(R2) guidelines categorizing Impurity F as a "qualifying impurity" requiring identification above 0.10% and control below 0.15% in the final API [2]. Regulatory significance manifests through:

  • Compliance Requirements: Marketing authorization holders must document impurity fate through drug substance development, validating detection methods capable of quantifying Impurity F ≤ 0.05% (500 ppm) [2] [4]
  • Toxicological Assessment: Though Impurity F lacks explicit toxicity data, structural alerts (secondary amines) necessitate safety qualification per ICH M7 principles, requiring controlled limits even without direct evidence of genotoxicity [2]
  • Stability Implications: As a process-related impurity rather than degradation product, Impurity F levels remain constant during storage, distinguishing it from degradation impurities requiring stability-indicating methods [3]

Table 2: Regulatory Thresholds and Testing Requirements for Bisoprolol Impurity F

Regulatory FrameworkImpurity ClassificationIdentification ThresholdQualification ThresholdRequired Analytical Techniques
ICH Q3A(R2)Organic Impurity0.10%0.15%HPLC-UV/DAD, LC-MS
European PharmacopoeiaSpecified Impurity0.10%0.15%Pharmacopeial methods with specified columns
ICH Q3DElemental ImpuritiesNot applicableClass-specific PDEsICP-MS/OES

Modern analytical control leverages high-sensitivity chromatographic systems:

  • HPLC-UV/DAD Methods: Employ C18 columns (250 × 4.6 mm, 5µm) with gradient elution using phosphate buffers and acetonitrile, achieving LOD ≤0.02% and LOQ ≤0.05% for Impurity F [4]
  • LC-MS/MS Systems: Provide confirmatory analysis through characteristic fragmentation patterns (m/z transitions 325→116) with enhanced selectivity at pharmacopeial limits [1]
  • Forced Degradation Studies: Exclude co-elution risks by demonstrating separation from degradation products under stress conditions (acid/base/oxidative hydrolysis) [4]

Regulatory harmonization drives global compendial updates:

  • ICH Q3D Implementation: Mandates elemental impurity controls in final dosage forms using ICP-MS, though organic impurities like Impurity F remain primary API concerns [2]
  • Pharmacopeial Harmonization: EP, USP, and JP progressively align acceptance criteria, requiring manufacturers to validate cross-compendial method suitability [2]
  • Batch Release Specifications: Commercial bisoprolol fumarate must include Impurity F testing in certificates of analysis, with out-of-specification results triggering regulatory reporting obligations [3]

Properties

CAS Number

1798418-82-2

Product Name

Bisoprolol fumarate impurity F [EP impurity]

IUPAC Name

3-(propan-2-ylamino)-2-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-1-ol

Molecular Formula

C18H31NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C18H31NO4/c1-14(2)19-11-18(12-20)23-17-7-5-16(6-8-17)13-21-9-10-22-15(3)4/h5-8,14-15,18-20H,9-13H2,1-4H3

InChI Key

NPQWPWBGYXSJNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(CO)OC1=CC=C(C=C1)COCCOC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.